
26-Hexacosanolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
26-Hexacosanolide is a semiochemical compound with the molecular formula C26H50O2. It is a macrolactone, a type of lactone with a large ring structure, and is known for its role in chemical communication among various species, particularly insects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 26-Hexacosanolide typically involves the cyclization of long-chain fatty acids. One common method is the esterification of hexacosanoic acid followed by intramolecular lactonization. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve the extraction of precursor fatty acids from natural sources such as plant waxes, followed by chemical modification to achieve the desired lactone structure. The process is optimized for high yield and purity, often involving multiple purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 26-Hexacosanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces diols.
Substitution: Produces substituted lactones or esters.
Wissenschaftliche Forschungsanwendungen
26-Hexacosanolide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolactone synthesis and reactivity.
Biology: Plays a role in the chemical communication systems of insects, particularly in pheromone signaling.
Industry: Used in the formulation of fragrances and as a component in the production of biodegradable plastics
Wirkmechanismus
The mechanism of action of 26-Hexacosanolide involves its interaction with specific receptors in the target organisms. In insects, it binds to pheromone receptors, triggering behavioral responses such as mating or aggregation. The molecular targets include G-protein coupled receptors and ion channels, which mediate the signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- 16-Octadecanolide
- 18-Nonadecanolide
- 20-Eicosanolide
- 22-Docosanolide
Comparison: 26-Hexacosanolide is unique due to its longer carbon chain and larger ring structure compared to other macrolactones. This structural difference imparts distinct chemical properties and biological activities, making it particularly effective in specific chemical communication roles .
Eigenschaften
CAS-Nummer |
57951-54-9 |
|---|---|
Molekularformel |
C26H50O2 |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
oxacycloheptacosan-2-one |
InChI |
InChI=1S/C26H50O2/c27-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-28-26/h1-25H2 |
InChI-Schlüssel |
MYBBGYHMPJENNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCCCCCC(=O)OCCCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


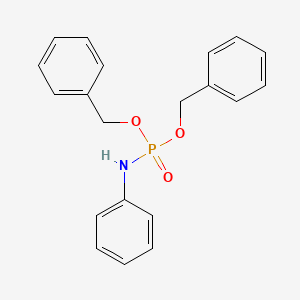
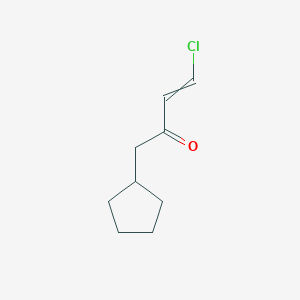
![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)
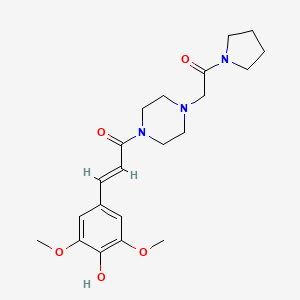
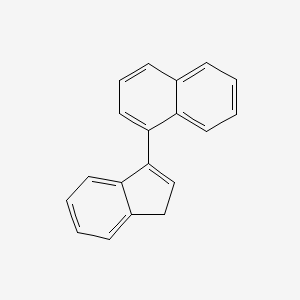
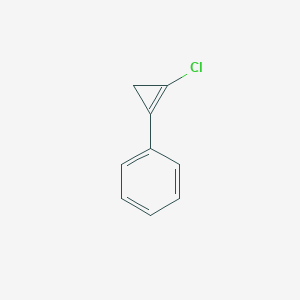
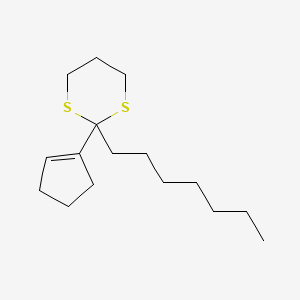
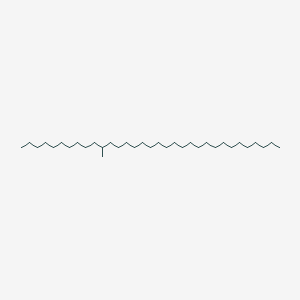
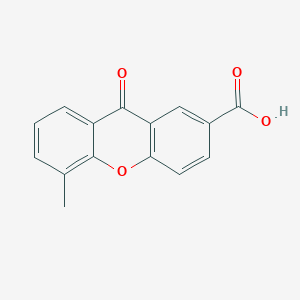
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
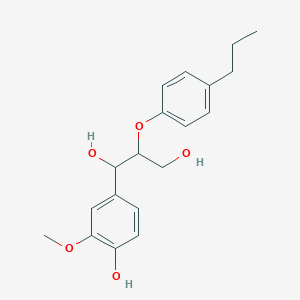


![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
